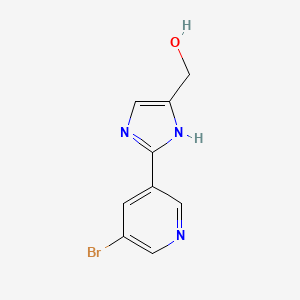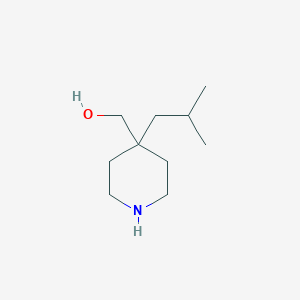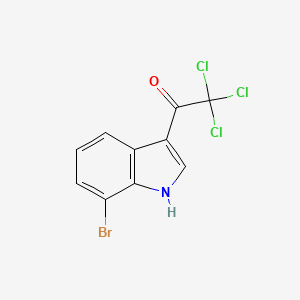
1-(7-Bromo-3-indolyl)-2,2,2-trichloroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-Bromo-3-indolyl)-2,2,2-trichloroethanone: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 7th position of the indole ring and a trichloroethanone group attached to the 3rd position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Bromo-3-indolyl)-2,2,2-trichloroethanone typically involves the bromination of an indole derivative followed by the introduction of the trichloroethanone group. One common method involves the reaction of 7-bromoindole with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-(7-Bromo-3-indolyl)-2,2,2-trichloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The trichloroethanone group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products with different substituents at the 7th position of the indole ring.
Reduction Reactions: Alcohol derivatives of the original compound.
Oxidation Reactions: Indole-3-carboxylic acid derivatives.
科学研究应用
Chemistry: 1-(7-Bromo-3-indolyl)-2,2,2-trichloroethanone is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of indole derivatives on cellular processes. It can serve as a probe to investigate the role of indole-containing compounds in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its indole core is a common motif in many pharmaceuticals, and modifications to its structure can lead to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-(7-Bromo-3-indolyl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets. The indole ring can interact with proteins and enzymes, modulating their activity. The trichloroethanone group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. These interactions can affect various cellular pathways, resulting in the compound’s biological effects.
相似化合物的比较
- 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone
- 1-(7-Bromo-3-indolyl)-2,2,2-trichloroethanol
- 1-(7-Bromo-3-indolyl)-2,2,2-trichloroacetic acid
Comparison: 1-(7-Bromo-3-indolyl)-2,2,2-trichloroethanone is unique due to the presence of the trichloroethanone group, which imparts distinct reactivity and properties. Compared to its trifluoroethanone analog, the trichloroethanone compound may exhibit different chemical and biological behaviors due to the difference in electronegativity and steric effects. The trichloroethanol and trichloroacetic acid derivatives have different functional groups, leading to variations in their reactivity and applications.
属性
分子式 |
C10H5BrCl3NO |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
1-(7-bromo-1H-indol-3-yl)-2,2,2-trichloroethanone |
InChI |
InChI=1S/C10H5BrCl3NO/c11-7-3-1-2-5-6(4-15-8(5)7)9(16)10(12,13)14/h1-4,15H |
InChI 键 |
LFQAZSAFCJFXFR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)
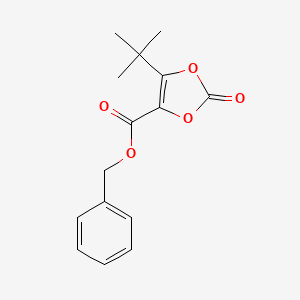
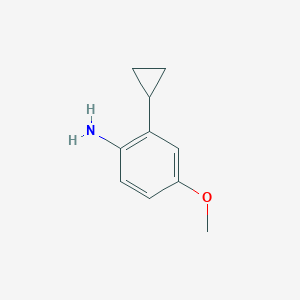
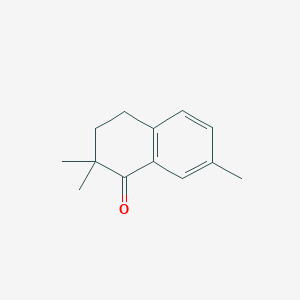
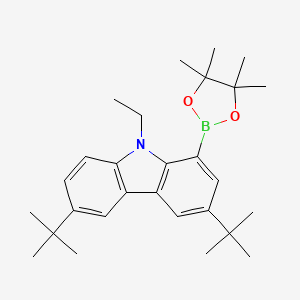
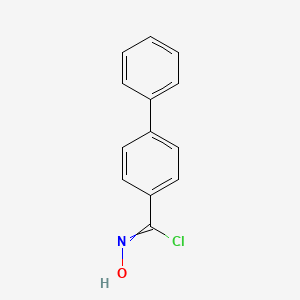
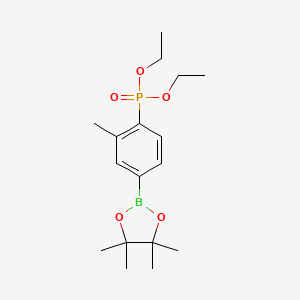
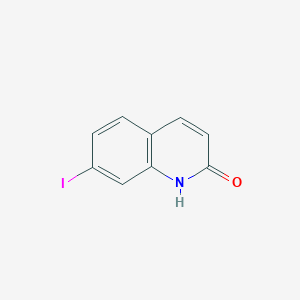

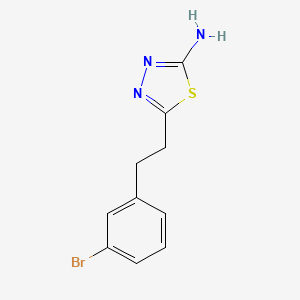
![Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate](/img/structure/B13699081.png)
